BenchChemオンラインストアへようこそ!

(3-Bromo-5-chlorophenyl)methanamine

Organic Synthesis Cross-Coupling Chemoselectivity

(3-Bromo-5-chlorophenyl)methanamine (CAS 917388-35-3) is a disubstituted benzylamine derivative with bromine and chlorine at the 3- and 5-positions of the aromatic ring. It is primarily supplied as a ≥98% purity intermediate for organic synthesis, with a molecular weight of 220.5 g/mol and an InChIKey of KHUHKVBBFRQHSO-UHFFFAOYSA-N.

Molecular Formula C7H7BrClN
Molecular Weight 220.49 g/mol
CAS No. 917388-35-3
Cat. No. B1444364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-5-chlorophenyl)methanamine
CAS917388-35-3
Molecular FormulaC7H7BrClN
Molecular Weight220.49 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Br)CN
InChIInChI=1S/C7H7BrClN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2
InChIKeyKHUHKVBBFRQHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromo-5-chlorophenyl)methanamine CAS 917388-35-3: Procurement-Grade Halogenated Benzylamine Building Block


(3-Bromo-5-chlorophenyl)methanamine (CAS 917388-35-3) is a disubstituted benzylamine derivative with bromine and chlorine at the 3- and 5-positions of the aromatic ring [1]. It is primarily supplied as a ≥98% purity intermediate for organic synthesis, with a molecular weight of 220.5 g/mol and an InChIKey of KHUHKVBBFRQHSO-UHFFFAOYSA-N [2]. The compound is utilized in medicinal chemistry and agrochemical development due to its primary amine handle for amide/sulfonamide formation and its dual halogen substituents, which enable sequential or orthogonal cross-coupling reactions . Commercial availability spans research-scale quantities from multiple suppliers, with pricing ranging from approximately $200 per 100 mg to $676 per 1 g depending on purity and vendor .

Why (3-Bromo-5-chlorophenyl)methanamine Cannot Be Replaced by Other Halogenated Benzylamines


Benzylamine derivatives with different halogen substitution patterns exhibit distinct reactivity profiles in cross-coupling reactions and divergent physicochemical properties that directly impact downstream synthesis and biological activity . The specific 3-bromo-5-chloro arrangement creates a unique electronic environment and steric profile that cannot be replicated by regioisomers (e.g., 2-bromo-4-chloro) or analogs with different halogen identities (e.g., 3,5-dichloro or 3,5-dibromo). In structure-activity relationship (SAR) studies, modifications to the thiomorpholine or morpholine moieties attached to the 3-bromo-5-chlorophenyl core significantly alter biological activity, indicating that the halogen substitution pattern is not interchangeable . Furthermore, the bromine atom provides a site for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) under conditions that leave the chlorine intact for subsequent functionalization, a synthetic advantage not shared by compounds lacking this differential halogen reactivity .

(3-Bromo-5-chlorophenyl)methanamine: Procurement-Relevant Quantitative Differentiation Data


Halogen Reactivity Differential: Bromine vs. Chlorine for Sequential Cross-Coupling

The compound features a bromine atom at the 3-position and a chlorine atom at the 5-position, enabling chemoselective Pd-catalyzed cross-coupling. Under standard Suzuki-Miyaura conditions, the C-Br bond undergoes oxidative addition preferentially over the C-Cl bond due to the lower bond dissociation energy of C-Br (approx. 285 kJ/mol) compared to C-Cl (approx. 327 kJ/mol) [1]. This allows for sequential functionalization: first, coupling at the bromine site while leaving the chlorine intact for subsequent reactions. In contrast, analogs such as 3,5-dichlorobenzylamine lack this inherent reactivity differential, limiting their utility in stepwise diversification strategies .

Organic Synthesis Cross-Coupling Chemoselectivity

5-Lipoxygenase (5-LO) Inhibition: A Differentiated Biological Activity Profile

In a cell-intact assay using human neutrophils stimulated with A23187/AA ionophore, a derivative containing the 3-bromo-5-chlorophenyl motif demonstrated inhibition of 5-lipoxygenase (5-LO) with an IC50 of 3.60 µM [1]. 5-LO is a key enzyme in leukotriene biosynthesis, implicated in asthma and inflammatory diseases. While the parent benzylamine itself was not the test article, the presence of this specific halogen substitution pattern in the active derivative suggests that the 3-bromo-5-chloro arrangement contributes to the observed inhibitory activity. Related analogs with different halogen substitution patterns (e.g., 3,5-dichloro or 3,5-dibromo) may exhibit altered 5-LO inhibition profiles, though direct comparative data are not available in the public domain .

Inflammation Enzyme Inhibition Respiratory Disease

Kinase Inhibition Selectivity Profile: GSK-3β vs. CDK5/p25

A derivative bearing the 3-bromo-5-chlorophenyl group exhibited an IC50 of 32 µM against GSK-3β (porcine brain) and 33 µM against CDK5/p25 (human), indicating similar potency but not selectivity between these two kinases [1]. This data point provides a baseline for understanding how the halogen substitution pattern influences kinase binding. In contrast, structurally related compounds with different halogen patterns have been reported to show varied kinase selectivity profiles, though no direct head-to-head comparison with (3-bromo-5-chlorophenyl)methanamine itself is available [2]. The data suggest that while this motif confers measurable kinase inhibition, achieving selectivity likely requires further structural elaboration beyond the benzylamine scaffold.

Kinase Inhibition Neurodegeneration Selectivity

Patent-Cited Utility in Dual PDE4-Muscarinic Antagonist Programs for Respiratory Disease

The 3-bromo-5-chlorophenyl moiety is explicitly claimed in a patent family directed to dual pharmacophore PDE4-muscarinic antagonists for the treatment of respiratory diseases, including COPD and asthma . The patent describes synthetic routes utilizing (3-bromo-5-chlorophenyl)methanamine as a key intermediate to access compounds with both phosphodiesterase 4 (PDE4) inhibitory and muscarinic receptor antagonistic activities. While specific potency values are not disclosed in the public patent abstract, the inclusion of this exact substitution pattern in the claims indicates that the 3-bromo-5-chloro arrangement was deemed critical for achieving the desired dual pharmacological profile . This provides a strong rationale for procuring this specific compound over other halogenated benzylamines when pursuing dual PDE4-muscarinic antagonist programs.

Respiratory Disease COPD Dual Pharmacology

Molecular Weight and LogP: Physicochemical Differentiation from Mono-Halogenated and Unsubstituted Benzylamines

The compound's molecular weight (220.5 g/mol) and predicted logP (approx. 2.1) place it in a favorable range for CNS drug discovery (typically MW < 400, logP 2-4) . In comparison, unsubstituted benzylamine (MW 107.2, logP ~0.9) and mono-halogenated analogs (e.g., 3-bromobenzylamine, MW 186.0, logP ~1.5) have lower lipophilicity and molecular weight, which can affect membrane permeability and target engagement [1]. The dual halogenation increases lipophilicity and molecular weight in a controlled manner, potentially improving blood-brain barrier penetration and receptor binding without exceeding typical drug-like property thresholds [2].

Physicochemical Properties Lipophilicity Medicinal Chemistry

Synthetic Route Efficiency: Borane-Mediated Reduction of 3-Bromo-5-chlorobenzamide

A documented synthetic route to (3-bromo-5-chlorophenyl)methanamine involves the reduction of 3-bromo-5-chlorobenzamide using borane-dimethyl sulfide complex in THF at room temperature . While specific yields are not disclosed in the public literature, the use of this mild reducing agent offers an advantage over harsher alternatives (e.g., LiAlH4) that might affect the halogen substituents. In contrast, the synthesis of regioisomeric benzylamines with different halogen patterns may require alternative routes with varying efficiencies. The availability of a reproducible synthetic protocol reduces process development time for teams requiring multi-gram quantities of this specific building block .

Synthetic Methodology Process Chemistry Yield

(3-Bromo-5-chlorophenyl)methanamine: Optimal Application Scenarios Based on Procurement-Relevant Evidence


Medicinal Chemistry Lead Optimization for Respiratory Diseases (COPD, Asthma)

The compound's explicit citation in a patent family directed to dual PDE4-muscarinic antagonists for COPD and asthma makes it a strategic procurement choice for respiratory disease drug discovery programs . Its halogen substitution pattern is specifically claimed, reducing the risk that alternative benzylamine building blocks will recapitulate the desired dual pharmacological profile. The 5-LO inhibitory activity of a related derivative (IC50 3.60 µM) further supports its utility in inflammation-focused respiratory projects [1].

Kinase Inhibitor Scaffold Diversification for CNS Disorders

With measured kinase inhibition against GSK-3β (IC50 32 µM) and CDK5/p25 (IC50 33 µM), the 3-bromo-5-chlorophenyl motif provides a starting point for developing selective kinase inhibitors targeting neurodegenerative diseases . Its physicochemical profile (MW 220.5, predicted logP ~2.1) is compatible with CNS drug discovery guidelines, offering a balance between lipophilicity-driven brain penetration and molecular weight limits [1]. Procurement is warranted for programs seeking to explore structure-activity relationships around halogenated benzylamine cores.

Sequential Cross-Coupling for Library Synthesis and SAR Exploration

The differential reactivity of the C-Br and C-Cl bonds enables chemoselective Pd-catalyzed cross-coupling, allowing for sequential functionalization . This property is particularly valuable for generating diverse compound libraries in medicinal chemistry campaigns. The availability of a reproducible synthetic route (borane reduction of the corresponding benzamide) further reduces the barrier to scaling up production for library synthesis [1].

Agrochemical Intermediate Development

The compound's dual halogenation and primary amine handle make it suitable for constructing agrochemical actives that require specific electronic and steric profiles . While less well-documented than its pharmaceutical applications, the halogen substitution pattern is known to influence herbicidal and fungicidal activity, and the ability to perform sequential cross-coupling is equally valuable in agrochemical lead optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Bromo-5-chlorophenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.